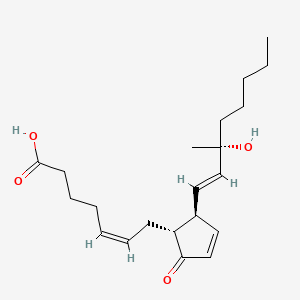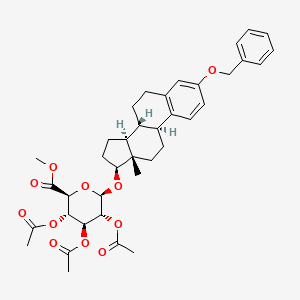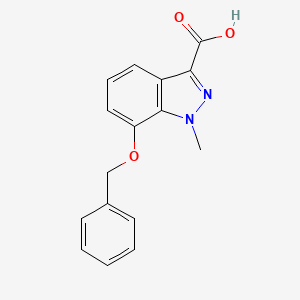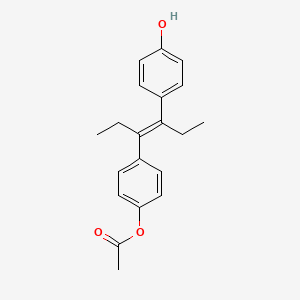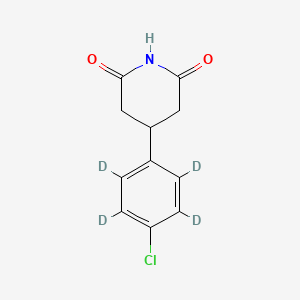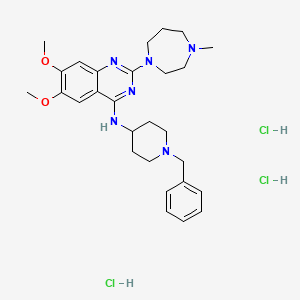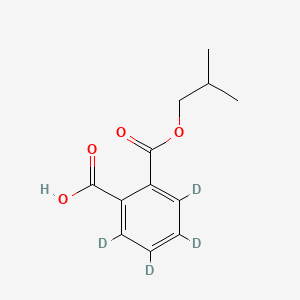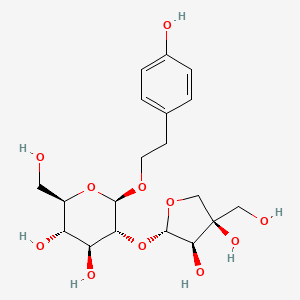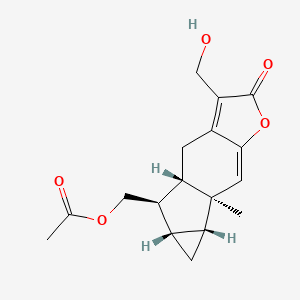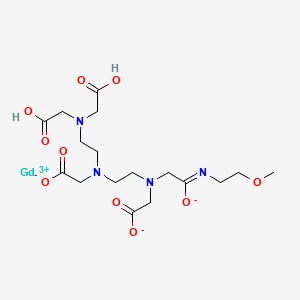
Mepivacaine-d3 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mepivacaine-d3 N-Oxide is a deuterated derivative of Mepivacaine, a local anesthetic of the amide type This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:
Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.
化学反应分析
Types of Reactions
Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Further oxidized products such as nitroso derivatives.
Reduction: Mepivacaine-d3.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.
Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.
作用机制
Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.
相似化合物的比较
Similar Compounds
Mepivacaine: The non-deuterated parent compound.
Lidocaine: Another amide-type local anesthetic with similar pharmacological properties.
Bupivacaine: A longer-acting amide-type local anesthetic.
Uniqueness
Mepivacaine-d3 N-Oxide is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for research applications, particularly in studying the effects of isotopic substitution on drug metabolism and action.
属性
CAS 编号 |
1346597-91-8 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
265.371 |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
InChI 键 |
WQTJWODFSMCWCC-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-] |
同义词 |
N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


